molecular formula C27H31FN4O2 B2792097 (4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone CAS No. 1326936-23-5

(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

Cat. No. B2792097
CAS RN: 1326936-23-5
M. Wt: 462.569
InChI Key: QWRTUMWYKHTVEK-UHFFFAOYSA-N
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Description

The compound appears to contain several functional groups and structural motifs that are common in medicinal chemistry. These include a piperazine ring, a quinoline ring, and an ethoxyphenyl group . These groups are often found in pharmaceuticals and could potentially modulate the pharmacokinetic properties of the compound .


Molecular Structure Analysis

The molecular structure of this compound would likely be determined using techniques such as High-Resolution Mass Spectrometry (HRMS), Infrared Spectroscopy (IR), and Nuclear Magnetic Resonance (NMR) . These techniques can provide information about the molecular weight, functional groups, and the connectivity of atoms within the molecule .


Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the presence of the piperazine and quinoline rings, as well as the ethoxyphenyl group. These groups could potentially undergo a variety of chemical reactions, depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its molecular structure. For example, the presence of the piperazine ring could potentially enhance its solubility in water, while the quinoline and ethoxyphenyl groups could potentially increase its lipophilicity .

Scientific Research Applications

Future Directions

Future research on this compound could involve further exploration of its synthesis, determination of its physical and chemical properties, and investigation of its potential biological activity. This could involve in vitro and in vivo studies to determine its mechanism of action, as well as studies to optimize its pharmacokinetic properties .

properties

IUPAC Name

[4-[4-(2-ethoxyphenyl)piperazin-1-yl]-6-fluoroquinolin-3-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H31FN4O2/c1-2-34-25-9-5-4-8-24(25)30-14-16-31(17-15-30)26-21-18-20(28)10-11-23(21)29-19-22(26)27(33)32-12-6-3-7-13-32/h4-5,8-11,18-19H,2-3,6-7,12-17H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWRTUMWYKHTVEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1N2CCN(CC2)C3=C4C=C(C=CC4=NC=C3C(=O)N5CCCCC5)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31FN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(4-(2-Ethoxyphenyl)piperazin-1-yl)-6-fluoroquinolin-3-yl)(piperidin-1-yl)methanone

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